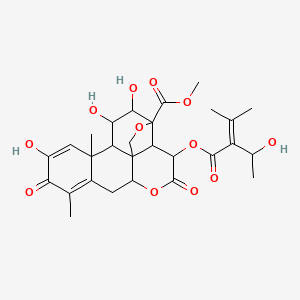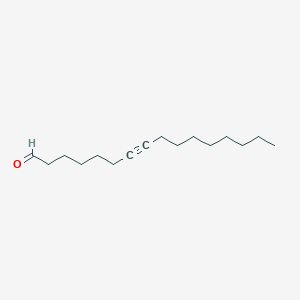
Hexadec-7-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadec-7-ynal is an organic compound with the molecular formula C16H28O It is an aliphatic aldehyde with a triple bond at the seventh carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadec-7-ynal can be synthesized through various methods. One common approach involves the partial reduction of hexadec-7-ynoic acid. This reaction typically uses a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes that involve the selective hydrogenation of hexadec-7-yne. This method ensures high yield and purity of the final product. The reaction is usually carried out in the presence of a palladium catalyst under mild temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Hexadec-7-ynal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to hexadec-7-ynoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to hexadec-7-ynol using reducing agents like sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Hexadec-7-ynoic acid.
Reduction: Hexadec-7-ynol.
Substitution: Products depend on the nucleophile used, such as hexadec-7-ynamine when using ammonia.
Applications De Recherche Scientifique
Hexadec-7-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of hexadec-7-ynal involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate signaling pathways and cellular functions, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Hexadec-7-ynal can be compared with other similar compounds such as:
Hexadec-7-enoic acid: Similar in structure but with a double bond instead of a triple bond.
Hexadec-7-ynol: The alcohol derivative of this compound.
Hexadec-7-ynoic acid: The carboxylic acid derivative of this compound.
Propriétés
Numéro CAS |
51824-09-0 |
|---|---|
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
hexadec-7-ynal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-8,11-15H2,1H3 |
Clé InChI |
CNTLWEVFZAYUJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC#CCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)
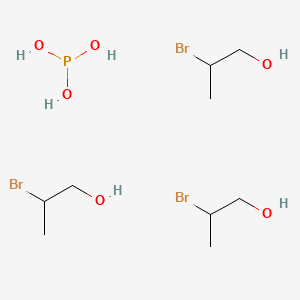
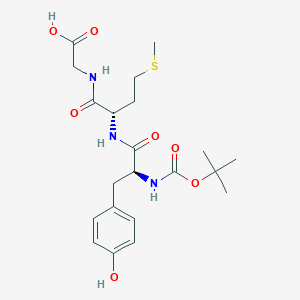


![8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B14653988.png)

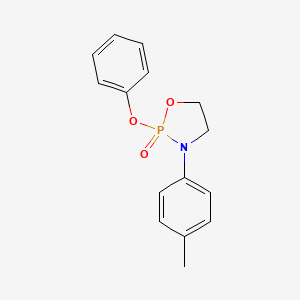
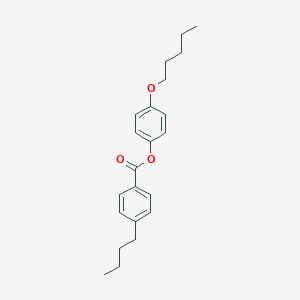
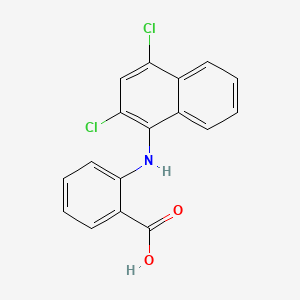

![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
